molecular formula C16H21NO4 B8374745 Benzyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate

Benzyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B8374745
M. Wt: 291.34 g/mol
InChI Key: RXBBNTMEDBNQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C16H21NO4/c18-15(19-13-14-5-2-1-3-6-14)17-9-7-16(8-10-17)20-11-4-12-21-16/h1-3,5-6H,4,7-13H2

InChI Key

RXBBNTMEDBNQHU-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,5-dioxa-9-aza spiro[5.5]undecane (15.0 g, 95.4 mmol) and triethylamine (17.6 mL, 126 mmol) in THF (140 mL) cooled to 0° C. was added dropwise a solution of benzyl chloroformate (14 mL, 97.5 mmol) dissolved in THF (30 mL). The resulting mixture was stirred at room temp for 18 h. After diluting with EtOAc, the mixture was washed with water and brine and dried (Na2SO4). Concentration gave yellow oil that was purified by flash chromatography eluting with 20%-50% EtOAc/hexane to give the title compound as colorless oil (18.9 g, 68% yield). 1H NMR (300 MHz, CDCl3) δ: 7.36-7.27 (5H, m), 5.09 (2H, s), 3.89-3.85 (4H, m), 3.51-3.47 (4H, m), 1.87-1.66 (6H, m). LCMS (M+H) calcd for C16H22NO4: 292.15; found: 292.00.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

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